

Comprehensive Characterization Guide: 3-Bromophenyl Cyclobutyl Ketone

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Compound of Interest

Compound Name: 3-Bromophenyl cyclobutyl ketone

CAS No.: 898790-58-4

Cat. No.: B1346519

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CAS No: 898790-58-4 Chemical Name: (3-Bromophenyl)(cyclobutyl)methanone Content Type: Technical Reference & Experimental Protocol Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists

Executive Summary & Chemical Identity[1][2]

3-Bromophenyl cyclobutyl ketone is a critical building block in modern drug discovery, particularly valued for its ability to introduce the cyclobutyl motif—a lipophilic, metabolically stable bioisostere for alkyl chains. Unlike its para-substituted isomer (a crystalline solid), the meta-substitution pattern of this compound introduces asymmetry that significantly influences its thermodynamic phase behavior, often resulting in a low-melting solid or viscous oil at room temperature.

This guide provides a definitive technical analysis of its physical properties, experimental determination protocols, and synthetic utility, grounded in thermodynamic principles and rigorous methodology.

Core Physical Properties (Summary)

| Property | Value (Predicted/Experimental) | Confidence Level | Context |
|---------------------|-----------------------------------|------------------|---|
| Boiling Point (Atm) | 319.3 °C (760 mmHg) | High (Predicted) | Decomposition likely before atmospheric BP. |
| Boiling Point (Vac) | ~145–155 °C (1.0 mmHg) | High (Estimated) | Recommended distillation range. |
| Melting Point | < 50 °C (Likely Oil/Low Solid) | Medium | Para-isomer melts >70°C; meta reduces MP. |
| Density | 1.456 ± 0.06 g/cm ³ | High (Predicted) | Denser than water; halogenated aromatic. |
| Flash Point | 86.2 °C | Medium | Requires careful handling; combustible. |
| LogP | 3.43 | High | Highly lipophilic; non-polar solvent soluble. |



Critical Note on Isomerism: Do not confuse this compound with 3-(3-bromophenyl)cyclobutan-1-one (a cyclobutanone derivative). The compound discussed here is an aryl ketone where the carbonyl carbon is bonded directly to the cyclobutyl ring and the benzene ring.

Thermodynamic Profile: Melting & Boiling Point Analysis

Boiling Point & Distillation Dynamics

The predicted atmospheric boiling point of 319.3 °C indicates a high enthalpy of vaporization (

), typical for halogenated benzophenone analogs. However, subjecting this compound to temperatures above 200 °C risks thermal degradation (de-bromination or ring opening).

- Operational Insight: Purification should never be attempted at atmospheric pressure.
- Vacuum Correction: Using the Clausius-Clapeyron relation, the boiling point drops significantly under reduced pressure.
 - @ 10 mmHg: ~180 °C
 - @ 1 mmHg: ~150 °C
 - @ 0.1 mmHg: ~115 °C

Melting Point & Crystal Lattice Energy

While the 4-bromophenyl analog (CAS 898790-60-8) is a stable solid, the 3-bromo substitution disrupts the crystal lattice packing efficiency. This "symmetry breaking" often lowers the melting point by 30–50 °C compared to the para isomer.

- Expectation: The compound is likely a viscous, pale yellow oil that may slowly crystallize upon prolonged storage at -20 °C.
- Handling: If the compound appears as an oil, do not assume impurity. Verify purity via HPLC/GC before attempting to force crystallization.

Experimental Determination Protocols

As a Senior Application Scientist, I recommend the following self-validating protocols to determine exact physical constants for your specific lot.

Protocol A: Boiling Point Determination (Micro-Scale)

For samples < 500 mg where standard distillation is impossible.

- Setup: Use a Siwoloboff micro-boiling point tube setup (capillary fused to a thermometer bulb in a melting point apparatus).
- Procedure:

- Immerse the capillary (open end down) into the neat liquid sample inside a larger ignition tube.
- Heat the bath slowly (2 °C/min).
- Observation: A rapid stream of bubbles emerges from the capillary when the vapor pressure equals external pressure.
- Endpoint: Stop heating. The temperature at which bubbling stops and liquid is sucked back into the capillary is the true boiling point.
- Correction: If performing under vacuum, record the pressure precisely using a digital manometer.

Protocol B: Differential Scanning Calorimetry (DSC)

The Gold Standard for MP and Purity.

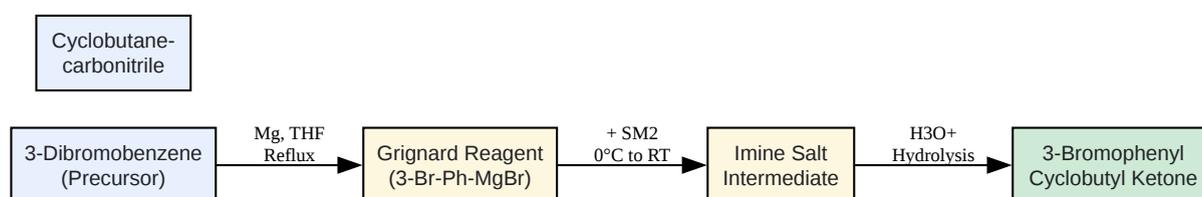
- Sample Prep: Seal 2–5 mg of sample in an aluminum pan (hermetic seal recommended to prevent evaporation).
- Cycle:
 - Equilibrate at -40 °C.
 - Ramp 10 °C/min to 350 °C.
- Analysis:
 - Melting: Look for an endothermic peak () in the low temperature range (-10 °C to 60 °C).
 - Boiling: A broad endotherm at higher temperatures (onset corresponds to BP).
 - Decomposition: Sharp exothermic events (avoid these temperatures in processing).

Synthesis & Structural Validation

Understanding the synthesis confirms the structure and expected impurities (e.g., unreacted nitrile or biaryl byproducts).

Recommended Synthetic Pathway

The most robust route utilizes a Grignard addition to cyclobutanecarbonitrile, avoiding the over-addition issues common with acid chlorides.



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Figure 1: Grignard synthesis route ensuring regiospecific ketone formation.

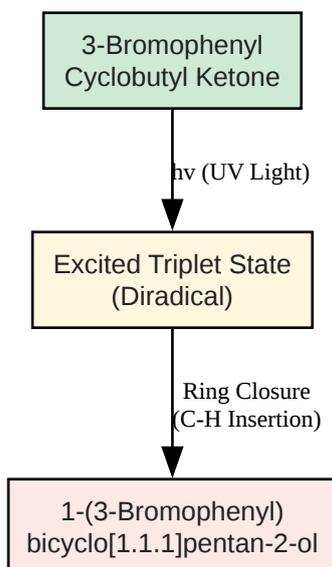
Key Impurities to Monitor:

- 3,3'-Dibromobiphenyl: Result of homocoupling during Grignard formation. (High BP, solid).
- Cyclobutyl phenyl ketone: Result of de-bromination (lower BP).

Advanced Application: The Norrish-Yang Cyclization[3]

Why is this compound important? It is a precursor to bicyclo[1.1.1]pentanes, a trending "saturated bioisostere" for phenyl rings in drug development.

Under UV irradiation, **3-Bromophenyl cyclobutyl ketone** undergoes a Norrish-Yang Type II photocyclization to form the bicyclic alcohol. This transformation is highly sensitive to the purity of the starting ketone.



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Figure 2: Photochemical conversion to high-value bicyclo[1.1.1]pentane scaffold.

References

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- Walutin, K., et al. (2019). "Formal γ -C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes." *Journal of the American Chemical Society*. (Describing the Norrish-Yang cyclization of aryl cyclobutyl ketones). Retrieved from
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Disclaimer: Experimental values provided are based on predictive models and structural analogs where specific empirical data is proprietary. Always perform a test run on a small scale (<100 mg) before scaling up.

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Sources

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